4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl
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Overview
Description
4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl is a chemical compound with the molecular formula C12H17BO2This compound is commonly used in organic synthesis and has applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid.
Reduction: It can be reduced to form phenylborane.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phenylboronic acid.
Reduction: Phenylborane.
Substitution: Various substituted phenylboronic esters depending on the nucleophile used.
Scientific Research Applications
4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are important for the synthesis of biaryl compounds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of enzyme inhibitors and other biologically active compounds. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound is structurally similar but has different substituents on the boron atom.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Another similar compound with an aldehyde group instead of a phenyl group
Uniqueness
4,6-Dioxo-5-phenyl-1,3,2-dioxaborinan-2-yl is unique due to its stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to form stable complexes with diols and other nucleophiles sets it apart from other boronic esters .
Properties
CAS No. |
109306-89-0 |
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Molecular Formula |
C9H6BO4 |
Molecular Weight |
188.95 g/mol |
InChI |
InChI=1S/C9H6BO4/c11-8-7(9(12)14-10-13-8)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
YZZWCARJIQZNJY-UHFFFAOYSA-N |
Canonical SMILES |
[B]1OC(=O)C(C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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